molecular formula C12H4Br6 B14311463 1,1'-Biphenyl, 2,2',3,4,5',6-hexabromo- CAS No. 119264-52-7

1,1'-Biphenyl, 2,2',3,4,5',6-hexabromo-

Cat. No.: B14311463
CAS No.: 119264-52-7
M. Wt: 627.6 g/mol
InChI Key: HHVQNEPCJRJARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Biphenyl, 2,2’,3,4,5’,6-hexabromo- is a polybrominated biphenyl compound with the molecular formula C12H4Br6. It is a derivative of biphenyl where six hydrogen atoms are replaced by bromine atoms. This compound is known for its high stability and resistance to degradation, making it a persistent organic pollutant (POP).

Preparation Methods

The synthesis of 1,1’-Biphenyl, 2,2’,3,4,5’,6-hexabromo- typically involves the bromination of biphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an excess of bromine to achieve full substitution . Industrial production methods often involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

1,1’-Biphenyl, 2,2’,3,4,5’,6-hexabromo- undergoes several types of chemical reactions:

Scientific Research Applications

1,1’-Biphenyl, 2,2’,3,4,5’,6-hexabromo- has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1’-Biphenyl, 2,2’,3,4,5’,6-hexabromo- exerts its effects involves its interaction with biological molecules. It can bind to and disrupt the function of various enzymes and receptors, leading to toxic effects. The molecular targets include the aryl hydrocarbon receptor (AhR) and the estrogen receptor, which are involved in regulating gene expression and hormonal balance .

Comparison with Similar Compounds

1,1’-Biphenyl, 2,2’,3,4,5’,6-hexabromo- can be compared with other polybrominated biphenyls such as:

These comparisons highlight the uniqueness of 1,1’-Biphenyl, 2,2’,3,4,5’,6-hexabromo- in terms of its specific bromination pattern and its resulting chemical and biological properties.

Properties

CAS No.

119264-52-7

Molecular Formula

C12H4Br6

Molecular Weight

627.6 g/mol

IUPAC Name

1,2,3,5-tetrabromo-4-(2,5-dibromophenyl)benzene

InChI

InChI=1S/C12H4Br6/c13-5-1-2-7(14)6(3-5)10-8(15)4-9(16)11(17)12(10)18/h1-4H

InChI Key

HHVQNEPCJRJARM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=C(C(=C(C=C2Br)Br)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.